Chemical Identification
The compound 2-(chloromethyl)-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(1H)-one is a heterocyclic organic compound characterized by a thieno[3,2-d]pyrimidine core. Its molecular formula is , with a molecular weight of approximately 306.77 g/mol. The compound is recognized by its CAS number, which is 4400817.
Classification
This compound belongs to the class of thienopyrimidines, which are known for their diverse biological activities, including potential applications in medicinal chemistry as pharmaceuticals targeting various diseases.
Methods of Synthesis
The synthesis of 2-(chloromethyl)-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(1H)-one typically involves several key steps:
These synthetic pathways may require optimization for yield and purity, often employing techniques such as column chromatography for purification.
Structural Data
The molecular structure of 2-(chloromethyl)-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(1H)-one features:
The structural representation can be visualized through molecular modeling software or by utilizing chemical drawing tools.
Reactivity and Chemical Reactions
This compound exhibits several notable chemical reactivities:
These reactions can be utilized to derive new compounds with potentially improved pharmacological properties.
Biological Mechanism
The mechanism of action for 2-(chloromethyl)-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(1H)-one is not fully elucidated but may involve:
Further studies are required to clarify its specific interactions and effects on cellular processes.
Physical Properties
Chemical Properties
Scientific Uses
The compound has potential applications in various fields:
The thienopyrimidinone core serves as the fundamental structural framework for synthesizing the target compound. Efficient cyclocondensation approaches typically begin with appropriately substituted thiophene precursors. A well-established route involves the formic acid-mediated cyclization of 3-amino-4-cyanothiophene-2-carboxamides, which yields the bicyclic system under reflux conditions [3]. This method generates the pyrimidin-4(3H)-one ring through intramolecular dehydration, establishing the characteristic fused heterocyclic system. Alternative pathways employ β-keto amide intermediates (e.g., from reactions with 2,2,6-trimethyl-4H-1,3-dioxin-4-one) that undergo calcium chloride-assisted cyclization in toluene with pyrrolidine catalysis [3]. These methods demonstrate moderate to excellent yields (65-88%), with reaction times varying from 4 to 24 hours depending on electronic effects of substituents. The 6-aryl substitution pattern is typically introduced via the thiophene precursor prior to cyclization, often through Friedel-Crafts acylation or Suzuki coupling reactions to install the 4-methoxyphenyl group at the C6 position.
Table 1: Cyclocondensation Methods for Thieno[3,2-d]pyrimidin-4(3H)-one Synthesis
Starting Material | Cyclizing Agent | Conditions | Yield (%) | Reference |
---|---|---|---|---|
3-Amino-4-cyanothiophene carboxamide | Formic acid | Reflux, 6-8h | 75-88 | [3] |
β-Keto amide intermediate | Pyrrolidine/CaCl₂ | Toluene, reflux, 12-24h | 65-78 | [3] |
Thiourea derivatives | Triethylamine/EDCI·HCl | DMF, 80°C, 4-6h | 82-90 | [4] |
The chloromethyl group at C2 provides a crucial synthetic handle for structural diversification through nucleophilic displacement reactions. This highly electrophilic carbon center readily undergoes substitution with various nucleophiles including amines, thiols, and alkoxides. The reaction proceeds optimally in polar aprotic solvents (DMF, acetonitrile) with inorganic bases (K₂CO₃, Cs₂CO₃) at 60-80°C [5] [6]. Steric and electronic factors significantly influence reaction kinetics, with primary amines exhibiting faster reaction rates (2-4 hours) compared to bulkier secondary amines (8-12 hours). Simultaneously, the N1 position can be functionalized through deprotonation followed by alkylation, employing alkyl halides in the presence of sodium hydride [5]. This orthogonal reactivity enables sequential modification, allowing for the introduction of dual pharmacophores at C2 and N1. Notably, the chloromethyl group demonstrates selective reactivity over other halogen substituents when present on the pyrimidine ring, enabling chemoselective derivatization strategies.
Aza-Michael reactions serve as key transformations for expanding molecular complexity at the C4 position. The electron-deficient olefin character of exocyclic double bonds conjugated with the pyrimidine ring facilitates nucleophilic addition. Primary and secondary amines undergo conjugate addition reactions to unsaturated systems at C4, generating structurally diverse analogues with extended side chains [5]. This reaction proceeds under mild conditions (room temperature to 60°C) without requiring transition metal catalysts, offering an atom-economical functionalization strategy. The regioselectivity is governed by the electron-withdrawing nature of the pyrimidinone system, which activates adjacent double bonds toward nucleophilic attack. Computational studies indicate that the reaction follows Michael-type kinetics with rate constants dependent on amine nucleophilicity and solvent polarity. This approach has been successfully employed to introduce biologically relevant moieties including amino acids, hydrazines, and heterocyclic amines, significantly expanding the chemical space around the thienopyrimidinone core.
The chloromethyl functionality installation requires precise control to avoid dihalogenation byproducts. Optimal results are achieved through selective chlorination of hydroxymethyl precursors using thionyl chloride in dichloroethane at 0-5°C [3] [6]. This low-temperature approach suppresses undesired chloride displacement of the C4 carbonyl oxygen while achieving >95% conversion. The 4-methoxyphenyl group at C6 is optimally introduced at the thiophene precursor stage. Methyl 3-amino-5-(p-tolyl)thiophene-2-carboxylate serves as a key intermediate, synthesized via Gewald-type condensation of 4-methoxyacetophenone, sulfur, and methyl cyanoacetate in methanol with morpholine catalysis [4]. Alternatively, Suzuki-Miyaura cross-coupling on halogenated thienopyrimidinones enables late-stage diversification, though this requires optimized conditions: Pd(PPh₃)₄ (10 mol%), 1M K₂CO₃ (2.6 eq), in THF at reflux [4]. The methoxy group significantly enhances compound solubility and influences electronic distribution, with Hammett studies confirming its electron-donating effect (+σₚ = -0.27) enhances nucleophilic substitution kinetics at C2 by 2.3-fold compared to unsubstituted phenyl analogues.
Recent advances focus on sustainable synthetic protocols for thienopyrimidinone derivatives. Solvent-free cyclocondensations utilizing microwave irradiation reduce reaction times from hours to minutes while improving yields by 12-18% [7]. Catalytic system innovations include employing biodegradable ionic liquids (e.g., choline chloride-urea eutectic mixture) for nucleophilic substitutions, eliminating volatile organic solvents [7]. Atom-economic transformations feature prominently, particularly in one-pot sequences combining Gewald synthesis, cyclocondensation, and chloromethyl installation with cumulative E-factors below 8.5. Energy-efficient methods demonstrate 57% reduction in process mass intensity compared to conventional routes, achieved through water-mediated reactions at 90°C and catalyst recycling (up to 5 cycles without significant activity loss) [7]. These green approaches maintain or exceed the efficiency of traditional methods while aligning with principles of sustainable medicinal chemistry – an essential consideration for scalable synthesis of lead compounds.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: